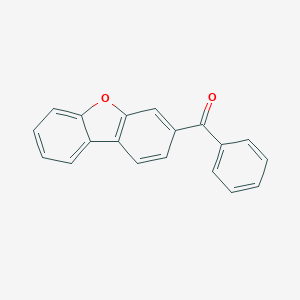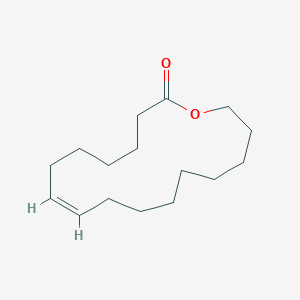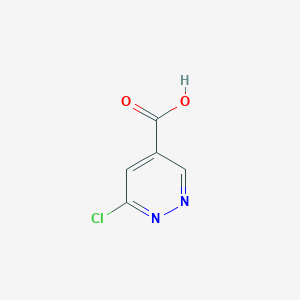
Acébrophylline
Vue d'ensemble
Description
L’acéfyllinate d’ambroxol est un bronchodilatateur utilisé dans le traitement symptomatique des affections bronchopulmonaires associées à un bronchospasme . Il s’agit d’une association d’ambroxol, un agent mucolytique, et d’acéfylline, un dérivé de la xanthine. Ce composé est particulièrement efficace dans le traitement des affections respiratoires en décomposant le mucus et en facilitant la respiration.
Applications De Recherche Scientifique
Ambroxol acefyllinate has a wide range of applications in scientific research:
Chemistry: Used as a model compound in studying bronchodilatory mechanisms and mucolytic activity.
Biology: Investigated for its effects on cellular processes related to mucus production and clearance.
Industry: Utilized in the formulation of various pharmaceutical products aimed at treating respiratory conditions.
Mécanisme D'action
L’acéfyllinate d’ambroxol exerce ses effets par plusieurs mécanismes :
Action mucolytique : L’ambroxol décompose le mucus, ce qui le rend plus facile à expulser des voies respiratoires.
Bronchodilatation : L’acéfylline détend les muscles des voies respiratoires, ce qui facilite la respiration.
Effets anti-inflammatoires : Le composé présente également des propriétés anti-inflammatoires, réduisant l’inflammation dans les voies respiratoires.
Cibles moléculaires et voies :
Production de surfactant : L’ambroxol stimule la production de surfactant par les pneumocytes de type II, réduisant l’adhésion du mucus aux parois bronchiques.
Voie de l’oxyde nitrique : L’ambroxol inhibe l’activation dépendante de l’oxyde nitrique de la guanylate cyclase soluble, réduisant l’inflammation.
Composés similaires :
Ambroxol : Un agent mucolytique utilisé seul pour le traitement des maladies respiratoires.
Acéfylline : Un dérivé de la xanthine utilisé comme bronchodilatateur.
Bromhexine : Un autre agent mucolytique similaire à l’ambroxol.
Unicité : L’acéfyllinate d’ambroxol est unique en raison de ses effets mucolytiques et bronchodilatateurs combinés, ce qui le rend plus efficace dans le traitement des affections respiratoires par rapport à ses composants individuels .
Analyse Biochimique
Biochemical Properties
Acebrophylline plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and biomolecules. The molecule contains ambroxol, which facilitates various steps in the biosynthesis of pulmonary surfactant . It also contains theophylline-7 acetic acid, which raises blood levels of ambroxol, thus rapidly and intensely stimulating surfactant production .
Cellular Effects
Acebrophylline has profound effects on various types of cells and cellular processes. It influences cell function by reducing the viscosity and adhesivity of the mucus, greatly improving ciliary clearance . It also exerts an anti-inflammatory effect by deviating phosphatidylcholine towards surfactant synthesis, making it no longer available for the synthesis of inflammatory mediators such as leukotrienes .
Molecular Mechanism
The molecular mechanism of Acebrophylline involves several points of attack in obstructive airway disease. It acts as an anti-cholinergic receptor, with its main action being the M3 receptor-blocking action . When Acebrophylline binds to the Gi-type receptor, GDP is converted to GTP, and the alpha, beta, and gamma subunits get detached from the receptors .
Temporal Effects in Laboratory Settings
The effects of Acebrophylline change over time in laboratory settings. A high-performance liquid chromatography (HPLC) method has been developed to quantify Acebrophylline in pharmaceutical formulations . This method provides a sharp and proper peak, making it suitable for routine analysis of Acebrophylline estimation in bulk and marketed formulations .
Metabolic Pathways
Acebrophylline is involved in various metabolic pathways. It is known to interact with enzymes and cofactors, but specific details about these interactions and the metabolic pathways that Acebrophylline is involved in are currently limited .
Méthodes De Préparation
Voies de synthèse et conditions de réaction : L’acéfyllinate d’ambroxol est synthétisé par une série de réactions chimiques impliquant l’ambroxol et l’acéfylline. La préparation implique :
Bromation électrophile : En commençant par l’o-toluidine, le composé subit une bromation électrophile en utilisant du brome liquide promu par le dioxyde de manganèse.
Acétylation : Le produit bromé est ensuite acétylé.
Bromation benzylique radicalaire : Cette étape implique l’utilisation de brome liquide et de dioxyde de manganèse dans des conditions douces.
N-alkylation et hydrolyse : Les dernières étapes comprennent la N-alkylation et l’hydrolyse pour produire de l’acéfyllinate d’ambroxol.
Méthodes de production industrielle : La production industrielle de l’acéfyllinate d’ambroxol suit des voies de synthèse similaires, mais à plus grande échelle, assurant un rendement et une pureté élevés. Le procédé est optimisé pour la rentabilité et l’efficacité.
Types de réactions :
Oxydation : L’acéfyllinate d’ambroxol peut subir des réactions d’oxydation, en particulier en présence de puissants agents oxydants.
Réduction : Des réactions de réduction peuvent se produire, en particulier en présence d’agents réducteurs.
Substitution : Le composé peut subir des réactions de substitution, où des groupes fonctionnels sont remplacés par d’autres groupes.
Réactifs et conditions courants :
Agents oxydants : Peroxyde d’hydrogène, permanganate de potassium.
Agents réducteurs : Borohydrure de sodium, hydrure d’aluminium et de lithium.
Réactifs de substitution : Halogènes, agents alkylants.
Produits majeurs : Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l’oxydation peut produire divers dérivés oxydés, tandis que les réactions de substitution peuvent produire une gamme de composés substitués.
4. Applications de la recherche scientifique
L’acéfyllinate d’ambroxol a une large gamme d’applications dans la recherche scientifique :
Chimie : Utilisé comme composé modèle pour l’étude des mécanismes bronchodilatateurs et de l’activité mucolytique.
Biologie : Investigations sur ses effets sur les processus cellulaires liés à la production et à la clairance du mucus.
Industrie : Utilisé dans la formulation de divers produits pharmaceutiques destinés au traitement des affections respiratoires.
Comparaison Avec Des Composés Similaires
Ambroxol: A mucolytic agent used alone for treating respiratory diseases.
Acefylline: A xanthine derivative used as a bronchodilator.
Bromhexine: Another mucolytic agent similar to ambroxol.
Uniqueness: Ambroxol acefyllinate is unique due to its combined mucolytic and bronchodilatory effects, making it more effective in treating respiratory conditions compared to its individual components .
Propriétés
IUPAC Name |
4-[(2-amino-3,5-dibromophenyl)methylamino]cyclohexan-1-ol;2-(1,3-dimethyl-2,6-dioxopurin-7-yl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18Br2N2O.C9H10N4O4/c14-9-5-8(13(16)12(15)6-9)7-17-10-1-3-11(18)4-2-10;1-11-7-6(8(16)12(2)9(11)17)13(4-10-7)3-5(14)15/h5-6,10-11,17-18H,1-4,7,16H2;4H,3H2,1-2H3,(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IPUHJDQWESJTGD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C=N2)CC(=O)O.C1CC(CCC1NCC2=C(C(=CC(=C2)Br)Br)N)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H28Br2N6O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60914235 | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
616.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
96989-76-3, 179118-73-1 | |
| Record name | Ambroxol theophyllinacetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0096989763 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Ambroxol acefyllinate | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13141 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | (1,3-Dimethyl-2,6-dioxo-1,2,3,6-tetrahydro-7H-purin-7-yl)acetic acid--4-{[(2-amino-3,5-dibromophenyl)methyl]amino}cyclohexan-1-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60914235 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 179118-73-1 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | AMBROXOL ACEFYLLINATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0HM1E174TN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details




Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














